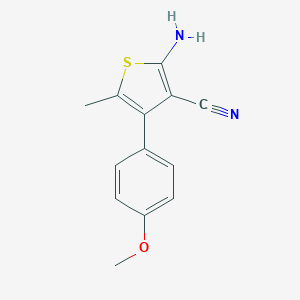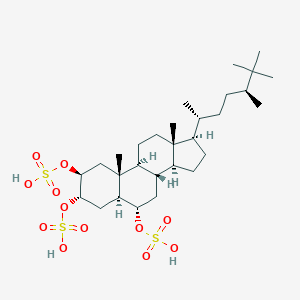
Halistanol sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Halistanol sulfate is an ergostanoid.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antibiofilm Properties
Halistanol sulfate A, isolated from the sponge Petromica ciocalyptoides, exhibits potent antimicrobial activity against Streptococcus mutans, the primary etiological agent of human dental caries. It inhibits biofilm formation and reduces biofilm-associated gene expression in planktonic cells, indicating its potential as a scaffold for drug development in antibiofilm therapy against S. mutans (Lima et al., 2014).
SIRT1-3 Inhibitory Activity
Halistanol sulfates I and J, derived from a marine sponge Halichondria sp., have been identified as inhibitors of SIRT 1-3, a group of enzymes involved in various cellular processes. These compounds show inhibitory activity with varying IC50 ranges, suggesting their potential use in targeting these enzymes for therapeutic purposes (Nakamura et al., 2017).
Anti-HSV-1 Activity
This compound and this compound C, isolated from the marine sponge Petromica citrina, have shown inhibitory effects on the replication of the Herpes Simplex Virus type 1 (HSV-1). Their anti-HSV-1 activity is mediated by inhibiting virus attachment and penetration into host cells, virucidal effects on virus particles, and impairment in levels of HSV-1 proteins (Guimarães et al., 2013).
Inhibition of CDK4/Cyclin D1 Complexation
This compound, isolated from a marine sponge of the genus Aka, has been found to inhibit CDK4/cyclin D1 complexation, which is a crucial interaction in cell cycle regulation and cancer development (Mukku et al., 2003).
P2Y12 Inhibition
This compound has been identified as a P2Y12 inhibitor, a receptor involved in platelet aggregation, highlighting its potential application in thrombotic diseases. This finding was made during a study of compounds from a marine sponge Topsentia sp. (Yang et al., 2003).
Antibacterial Activity Against Resistant Bacteria
This compound and related compounds have shown significant antibacterial activity against Gram-positive bacteria, including antibiotic-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). This activity, coupled with anti-inflammatory properties, indicates potential for treating infections by resistant bacteria (Constantino et al., 2018).
Eigenschaften
CAS-Nummer |
103065-20-9 |
|---|---|
Molekularformel |
C29H52O12S3 |
Molekulargewicht |
688.9 g/mol |
IUPAC-Name |
[(2S,3S,5S,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3-disulfooxy-17-[(2R,5S)-5,6,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-6-yl] hydrogen sulfate |
InChI |
InChI=1S/C29H52O12S3/c1-17(8-9-18(2)27(3,4)5)20-10-11-21-19-14-24(39-42(30,31)32)23-15-25(40-43(33,34)35)26(41-44(36,37)38)16-29(23,7)22(19)12-13-28(20,21)6/h17-26H,8-16H2,1-7H3,(H,30,31,32)(H,33,34,35)(H,36,37,38)/t17-,18+,19+,20-,21+,22+,23-,24+,25+,26+,28-,29-/m1/s1 |
InChI-Schlüssel |
UYXOPBYFUWYADH-APJFPIMXSA-N |
Isomerische SMILES |
C[C@H](CC[C@H](C)C(C)(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(C[C@@H]([C@H](C4)OS(=O)(=O)O)OS(=O)(=O)O)C)OS(=O)(=O)O)C |
SMILES |
CC(CCC(C)C(C)(C)C)C1CCC2C1(CCC3C2CC(C4C3(CC(C(C4)OS(=O)(=O)O)OS(=O)(=O)O)C)OS(=O)(=O)O)C |
Kanonische SMILES |
CC(CCC(C)C(C)(C)C)C1CCC2C1(CCC3C2CC(C4C3(CC(C(C4)OS(=O)(=O)O)OS(=O)(=O)O)C)OS(=O)(=O)O)C |
Synonyme |
halistanol sulfate halistanol trisulfate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


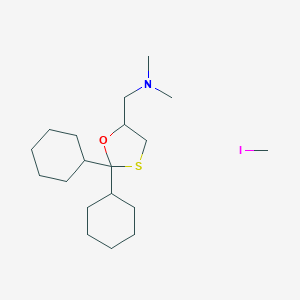
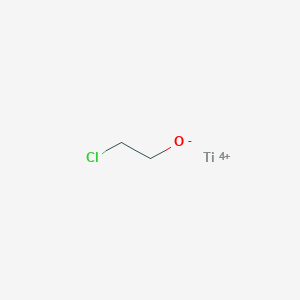
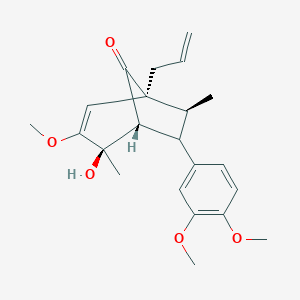
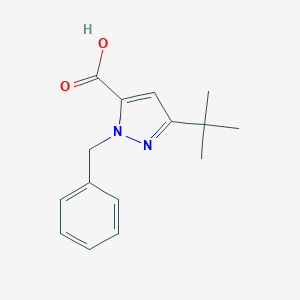
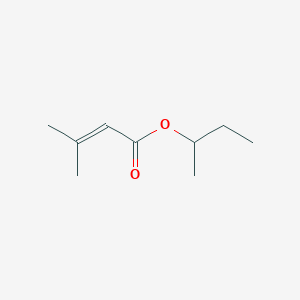
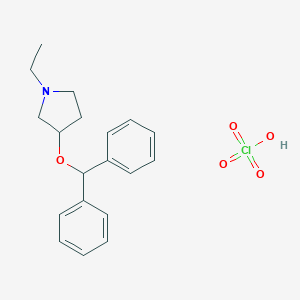
![Benz[a]anthracene-7,12-dicarboxaldehyde](/img/structure/B8740.png)
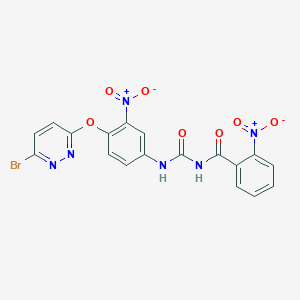
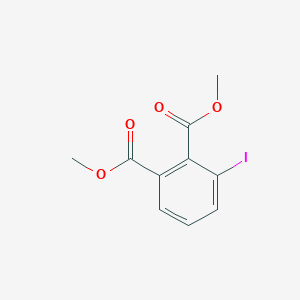
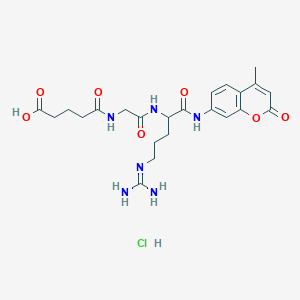
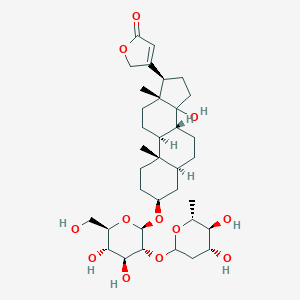
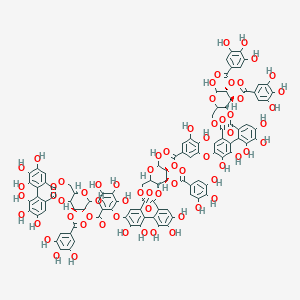
![(E)-6,7-dihydrobenzo[b]thiophen-4(5h)-one oxime](/img/structure/B8759.png)
